Pinacol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pinacol Rearrangement:

Pinacol is a key player in the pinacol rearrangement, a well-established reaction in organic chemistry. This rearrangement transforms a 1,2-diol into a carbonyl compound (such as a ketone) through acid-catalyzed dehydration and a subsequent 1,2-migration of a neighboring group. This reaction is valuable for:

- Introducing carbonyl functional groups: The pinacol rearrangement offers a reliable method for introducing carbonyl groups (C=O) into various organic molecules. These groups play crucial roles in the structure and function of many biologically important molecules. Source: Recent Advances in Pinacol Rearrangement | Bentham Science:

- Constructing complex molecules: The rearrangement's ability to create specific carbon-carbon bonds and introduce functional groups makes it useful for constructing complex organic molecules, including natural products and pharmaceuticals. Source: Introduction of Pinacol and Pinacolone Rearrangement - Unacademy:

Synthetic Precursor:

Pinacol serves as a valuable precursor for the synthesis of various other compounds due to its functional groups and reactivity. Some examples include:

- Boron derivatives: Pinacol can be transformed into pinacolborane, a versatile reagent used in organic synthesis for various coupling reactions. Source: Premium 3-Tolylboronic Acid Pinacol Ester for Research Applications | Procurenet Limited:

- Ethers: Pinacol can be converted into different ethers, which are another class of important functional groups in organic chemistry.

Research on Pinacol Properties:

Beyond its applications in synthesis, pinacol itself is a subject of scientific research. Studies investigate its:

- Physical and chemical properties: Researchers explore pinacol's behavior in various conditions, such as its solubility, reactivity, and interactions with other molecules.

- Potential applications in other fields: Research is ongoing to explore potential uses of pinacol outside of organic synthesis, such as in materials science or medicinal chemistry.

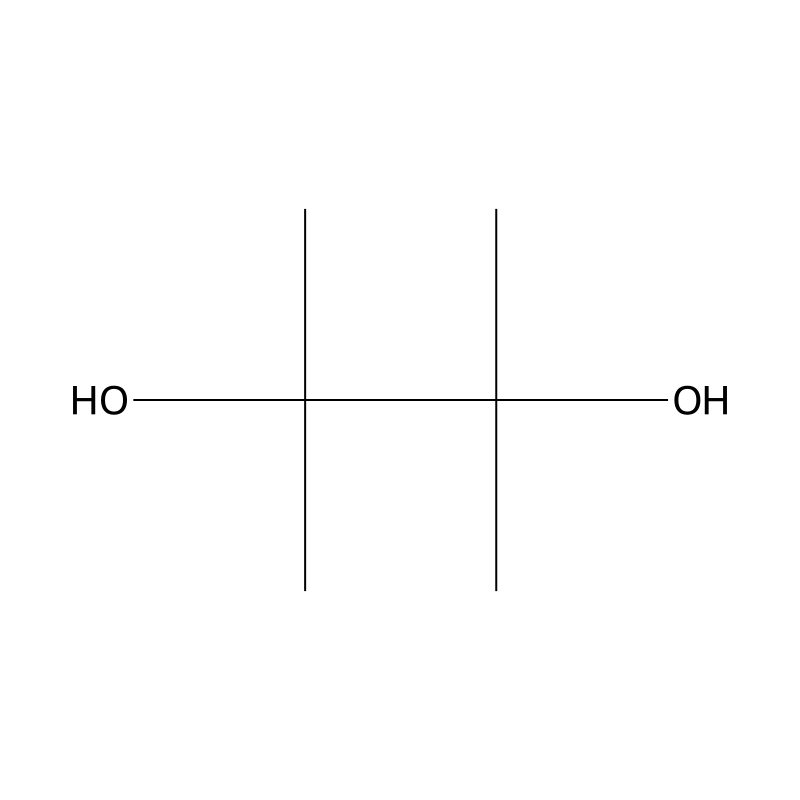

Pinacol, also known as 2,3-dimethyl-2,3-butanediol, is a colorless, crystalline organic compound with a pleasant odor. It is classified as a vicinal diol, meaning it contains two hydroxyl groups attached to adjacent carbon atoms. Pinacol is primarily produced through the reduction of acetone using magnesium or other reducing agents. This compound serves as a precursor for various

Pinacol can be synthesized through several methods:

- Reduction of Acetone: The most common method involves the magnesium reduction of acetone, forming pinacol via a ketyl radical intermediate .

- Pinacol Coupling Reaction: This method involves coupling reactions between aldehydes or ketones in the presence of reducing agents like magnesium or lithium aluminum hydride .

- Electrochemical Synthesis: Modern approaches also include electrochemical methods that allow for more environmentally friendly synthesis pathways .

Pinacol has several applications in organic synthesis and industrial processes:

- Precursor for Ketones: It serves as an important intermediate in synthesizing various ketones through rearrangement reactions.

- Building Block in Organic Chemistry: Pinacol is utilized as a building block for synthesizing more complex organic molecules.

- Research Tool: It is often used in academic research to study reaction mechanisms and carbocation stability.

Pinacol's unique structure and reactivity can be compared with several similar compounds:

| Compound | Structure | Key Features |

|---|---|---|

| Pinacolone | 3,3-Dimethyl-2-butanone | Product of pinacol rearrangement; important ketone |

| Ethylene Glycol | 1,2-Ethanediol | Common diol used in antifreeze; less reactive |

| Glycerol | 1,2,3-Propanetriol | Triol with significant biological applications |

| Butylene Glycol | 1,2-Butanediol | Used in cosmetics and pharmaceuticals |

Pinacol is distinct due to its ability to undergo rearrangement to form stable ketones under acidic conditions, a feature not shared by all similar compounds. Its specific structure allows for unique reactivity patterns that are valuable in organic synthesis.

The Pinacol rearrangement emerged during a transformative period in 19th-century chemistry, coinciding with debates over atomic weights and molecular structure determination. Wilhelm Rudolph Fittig's 1860 experiments with pinacol (2,3-dimethyl-2,3-butanediol) and sulfuric acid yielded an unexpected product, later identified as pinacolone (3,3-dimethyl-2-butanone). Initial misinterpretations of the reaction products—including Fittig's erroneous assignment of paraceton as an acetone dimer—highlighted the era's limited understanding of carbocation rearrangements.

Aleksandr Butlerov's 1873 structural elucidation marked a turning point, introducing the concept of carbon skeleton reorganization. His synthesis of trimethylacetic acid (pivalic acid) from pinacolone derivatives provided definitive evidence for the rearrangement mechanism, challenging Laurent's principle of "least structural change". This discovery laid the foundation for subsequent investigations into Wagner-Meerwein and related carbocation shifts.

Key historical milestones:

- 1859: Fittig's initial experiments with acetone and potassium metal

- 1860: First documented Pinacol rearrangement using H₂SO₄

- 1873: Butlerov's correct structural assignments

- 20th century: Mechanistic studies by Hans Meerwein and Georg Wagner

Significance in Synthetic Organic Chemistry

The Pinacol rearrangement offers unique advantages in synthetic design:

- Quaternary Carbon Formation: Enables construction of sterically congested centers through alkyl/aryl migrations

- Ring Expansion: Facilitates synthesis of medium-sized cyclic ketones from vicinal diol precursors

- Stereochemical Control: Retains configuration at chiral centers during migration events

- Functional Group Compatibility: Tolerates diverse substituents (aryl, alkyl, heteroatoms)

Table 1: Comparative migratory aptitudes in Pinacol rearrangements

| Migrating Group | Relative Aptitude | Stabilization Mechanism |

|---|---|---|

| Hydride | 1.00 | Hyperconjugation |

| Phenyl | 0.85 | Resonance delocalization |

| Tertiary Alkyl | 0.70 | Inductive effects |

| Secondary Alkyl | 0.55 | Moderate stabilization |

| Methyl | 0.30 | Minimal stabilization |

This hierarchy directly impacts product distribution in asymmetric diols, with migrations favoring groups that best stabilize developing carbocation intermediates.

Research Trends and Theoretical Developments

Modern investigations focus on three primary domains:

- Catalysis Innovation: Development of Brønsted/Lewis acids and heterogeneous systems

- Stereoselective Variants: Enantioselective protocols using chiral catalysts

- Green Chemistry: Aqueous media, photoredox, and electrochemical approaches

Density functional theory (DFT) studies have refined mechanistic understanding, particularly regarding:

The classical mechanism of the Pinacol rearrangement, first elucidated in the 19th century, involves four discrete steps [7]. Initially, protonation of one hydroxyl group by an acid catalyst converts it into a better-leaving group. Subsequent elimination of water generates a carbocation intermediate, which undergoes a 1,2-shift of a substituent (hydride, alkyl, or aryl) to adjacent carbon. Finally, deprotonation yields the carbonyl product. This stepwise model, supported by early kinetic studies, emphasizes carbocation stability as the driving force for migration [1] [2]. For example, tertiary carbocations formed during the reaction preferentially stabilize through resonance with adjacent carbonyl groups, as demonstrated in the conversion of pinacol to pinacolone [1] [7].

Carbocation Intermediates and Rearrangement Pathways

Central to the classical mechanism is the formation of carbocation intermediates. Density Functional Theory (DFT) studies, however, challenge this view. For instance, calculations on 2,3-dimethyl-2,3-butanediol revealed that protonation and dehydration occur concertedly without discrete carbocation formation [4]. Instead, a hydrogen-bond network involving hydronium ions and water molecules stabilizes transition states, enabling simultaneous bond cleavage and migration [4]. Despite this, experimental evidence for carbocation intermediates persists in systems with bulky substituents. For example, neopentyl derivatives exhibit transient carbocations during hydrolysis, as detected via trapping experiments [4].

| Migration Type | Stabilization Mechanism | Example |

|---|---|---|

| Hydride Shift | Resonance with adjacent carbonyl | Pinacol → Pinacolone [1] |

| Alkyl Shift | Hyperconjugation with σ-bonds | 2,3-Diphenyl-2,3-butanediol [6] |

| Aryl Shift | Conjugative stabilization via π-system | 1,2-Diphenylethane-1,2-diol [2] |

Migratory Aptitude and Group Migration in Pinacol Rearrangement

Migratory aptitude—the relative propensity of groups to shift—follows the hierarchy: hydride > tert-butyl > phenyl > ethyl > methyl [3]. Bulky groups like tert-butyl migrate preferentially due to hyperconjugative stabilization of transition states, while phenyl groups benefit from conjugative effects [3] [6]. For example, in 2-methyl-2,3-butanediol, the tert-butyl group migrates over methyl, yielding 3,3-dimethyl-2-butanone as the major product [2]. Controversially, computational models suggest solvent polarity modulates this hierarchy; hydrophobic environments favor aryl over alkyl migrations due to differential solvation effects [4].

Theoretical and Computational Investigations

Density Functional Theory (DFT) Analyses

DFT studies have reshaped understanding of the Pinacol rearrangement. For 2,3-diphenyl-2,3-butanediol, calculations identified a fully concerted pathway where proton transfer, water elimination, and migration occur synchronously [4]. Activation strain analysis revealed that distortion energy in the diol substrate—not interaction energy—dominates the rate-determining step [5]. Additionally, Natural Bond Orbital (NBO) analyses highlighted charge transfer from migrating groups to electron-deficient carbocation centers, stabilizing transition states [4].

Solvent Effects and Hydrogen-Bond Networks

The role of solvent is pivotal. In aqueous acid, a hydrogen-bonded network involving H₃O⁺(H₂O)₂ facilitates proton relays, lowering activation barriers by 15–20 kcal/mol compared to gas-phase reactions [4]. This network stabilizes partial charges during migration, enabling concerted mechanisms. Conversely, aprotic solvents favor stepwise pathways by isolating carbocation intermediates, as observed in ionic liquid-mediated rearrangements [9].

Concerted versus Stepwise Mechanisms

The dichotomy between concerted and stepwise mechanisms remains contentious. While DFT supports concerted pathways for symmetric diols like 2,3-dimethyl-2,3-butanediol [4], asymmetric substrates (e.g., 1-phenyl-1,2-ethanediol) exhibit stepwise behavior with detectable carbocation lifetimes [6]. Isotope labeling studies further complicate this picture: ¹⁸O tracing in pinacol derivatives showed partial scrambling consistent with transient oxocarbenium ions [8].

Stereochemical Outcomes and Stereoelectronic Effects

Stereoelectronic control governs migration directionality. The anti-periplanar orbital alignment rule dictates that the migrating group’s σ-bond must align with the vacant p-orbital of the carbocation [8]. For example, in (R,R)-2,3-butanediol, methyl migration proceeds with retention of configuration due to orbital symmetry constraints [6]. However, steric effects can override stereoelectronic preferences; bulky substituents adjacent to the carbocation center disfavor certain transition states, leading to unexpected stereoisomers [6].

Limitations and Controversies in Mechanistic Elucidation

Key controversies persist:

- Carbocation Existence: While computational models dispute discrete carbocations in aqueous media [4], cryogenic NMR studies have captured these intermediates in nonpolar solvents [9].

- Migration Hierarchy: The relative aptitude of aryl versus alkyl groups remains context-dependent, with conflicting reports from kinetic versus computational studies [3] [4].

- Solvent Role: Whether water actively participates in transition states or merely stabilizes charges is debated [4] [9].

Brønsted Acid Catalysis: Scope and Selectivity

Brønsted acid-catalyzed pinacol rearrangement represents one of the most fundamental and well-established synthetic methodologies for converting vicinal diols to carbonyl compounds. The reaction proceeds through protonation of one hydroxyl group, followed by dehydration and carbocation formation, culminating in a 1,2-migration of an adjacent substituent [1] [2].

Traditional mineral acids such as sulfuric acid have demonstrated excellent catalytic activity, achieving conversion rates of 80-95% under thermal conditions [1] [3]. The mechanism involves initial protonation of the hydroxyl group with the higher propensity to form a stable carbocation, as the stability of the intermediate carbocation dictates the regioselectivity of the reaction [4] [3]. Studies have revealed that the migratory aptitude follows the established order: hydride > aryl > tertiary alkyl > secondary alkyl > methyl, reflecting the ability of these groups to stabilize the positive charge through hyperconjugation or resonance effects [2] [3].

Comparative studies examining different Brønsted acids have shown significant variations in catalytic efficiency and selectivity. Sulfuric acid emerges as the most effective catalyst, promoting ketone formation with high selectivity at lower concentrations while favoring aldehyde products at increased acid concentrations [5]. Hydrochloric acid exhibits lower catalytic activity and reduced selectivity for both ketones and aldehydes, with minimal concentration-dependent effects on product distribution [5]. Phosphoric acid demonstrates moderate catalytic activity with preferential aldehyde formation, showing less pronounced concentration effects compared to sulfuric acid [5].

Recent advances in Brønsted acid catalysis have expanded to include tandem pinacol-type rearrangement methodologies. A notable example involves the synthesis of substituted α-(3-indolyl) ketones through the coupling of unprotected indoles with α-hydroxy aldehydes under Brønsted acid catalysis [6]. This approach demonstrates excellent economic viability through the utilization of readily available starting materials and conventional acid catalysts, while achieving selective migration of aryl groups over alkyl substituents based on migratory aptitude principles [6].

Lewis Acid Catalysis and Non-Classical Approaches

Lewis acid catalysis has emerged as a powerful alternative to traditional Brønsted acid methodologies, offering unique advantages in terms of reaction efficiency and functional group tolerance [7]. Aluminum trichloride (AlCl₃) represents a particularly effective Lewis acid catalyst, enabling rapid pinacol rearrangement under solid-state conditions at room temperature [7]. This methodology achieves remarkable conversion rates of 85-99% within minutes, with the reaction proceeding through hydrogen chloride evolution to yield colored reaction masses that can be efficiently processed to afford rearrangement products in excellent yields [7].

The solid-state approach using AlCl₃ demonstrates superior performance compared to traditional solution-phase methods, particularly for benzylic pinacol substrates [7]. The reaction protocol involves simple grinding of the pinacol substrate with AlCl₃ in a 1:3 ratio, followed by aqueous workup with dilute sulfuric acid and chloroform extraction [7]. This methodology has proven effective for challenging substrates such as tetralone pinacol and anthrapinacol, with the latter undergoing complete aromatization through dehydration to yield bianthryl [7].

Zinc chloride-based Lewis acid systems have also demonstrated significant synthetic utility. Studies employing ZnCl₂ as a catalyst have shown effective rearrangement of primary, secondary, and tertiary diols under thermal conditions [8]. The reaction mechanism involves coordination of the Lewis acid to the hydroxyl oxygen, facilitating departure of the hydroxyl group and subsequent carbocation formation. This approach offers advantages in terms of functional group tolerance and reduced corrosivity compared to strong mineral acids.

Non-dehydrative pinacol rearrangement protocols represent a significant advancement in Lewis acid catalysis [9]. These methodologies employ trialkyl orthoformate in combination with catalytic amounts of Lewis acids to achieve rearrangement without traditional dehydration pathways [9]. This approach expands the substrate scope to include diols that would undergo competing elimination or decomposition under conventional acidic conditions.

Heterogeneous and Solid-Supported Catalytic Systems

Heterogeneous catalysis has gained considerable attention in pinacol rearrangement chemistry due to advantages including catalyst recyclability, simplified product isolation, and reduced environmental impact [8] [10] [11]. Zinc chloride supported on silica (ZnCl₂/SiO₂) represents a highly effective heterogeneous catalyst system, demonstrating excellent activity for the rearrangement of various primary, secondary, and tertiary diols [8].

The ZnCl₂/SiO₂ system operates under solvent-free conditions at elevated temperatures (100°C), achieving conversion rates of 80-95% with high selectivity [8]. The heterogeneous nature of this catalyst facilitates easy separation and recovery, making it attractive for industrial applications. The catalyst can be recycled multiple times with minimal loss of activity, addressing both economic and environmental concerns associated with homogeneous acid catalysis.

Tungstophosphoric acid (H₃PW₁₂O₄₀) has emerged as another highly effective heterogeneous catalyst for pinacol rearrangement under solvent-free conditions [8]. This polyoxometalate catalyst demonstrates excellent thermal stability and strong Brønsted acidity, enabling efficient rearrangement at moderate temperatures. The solid nature of the catalyst simplifies reaction setup and product isolation while maintaining high catalytic activity.

Metal-substituted molecular sieves represent an advanced class of heterogeneous catalysts for pinacol rearrangement [5]. Studies have demonstrated that titanium-substituted aluminophosphate molecular sieves exhibit superior catalytic performance compared to other metal substitutions. The reaction efficiency is influenced by several factors including metal substitution type, reaction temperature, and reactant concentration. Higher reaction temperatures generally favor the pinacol rearrangement with increased conversion rates, although excessively high temperatures can lead to undesired side products [5].

Ionic crystals composed of trinuclear oxo-centered carboxylates complexed with silicododecatungstate have shown remarkable activity for heterogeneous pinacol rearrangement [10]. These systems, exemplified by [M₃O(OOCC₆H₅)₆(H₂O)₃]₄[α-SiW₁₂O₄₀] complexes (M = Cr, Fe), demonstrate size-selective catalysis proceeding in the solid bulk [10]. The iron-containing ionic crystal exhibits higher activity than the chromium analogue, consistent with the stronger Brønsted acidity of Fe³⁺ aqua ions compared to Cr³⁺ [10].

Graphene oxide and functionalized graphene oxide (GO-CO₂H) have recently been explored as carbocatalysts for pinacol rearrangement [12]. These materials demonstrate catalytic activity through sulfate groups introduced during Hummers oxidation and carboxylic acid functionalities [12]. The GO-CO₂H system shows good recyclability and represents an emerging class of metal-free heterogeneous catalysts for organic transformations.

Non-Dehydrative and Alternative Pinacol Rearrangement Protocols

Non-dehydrative pinacol rearrangement protocols represent a significant advancement in methodology development, addressing limitations associated with traditional acid-catalyzed dehydration pathways [9]. These approaches utilize trialkyl orthoformate in combination with Lewis acid catalysts to achieve rearrangement without the formation of water as a leaving group [9]. This methodology expands the substrate scope to include sensitive diols that would decompose or undergo undesired side reactions under conventional dehydrative conditions.

The non-dehydrative approach operates through coordination of the Lewis acid to the diol oxygen atoms, followed by orthoformate-mediated activation that facilitates carbocation formation and subsequent rearrangement [9]. This mechanism circumvents the need for harsh acidic conditions while maintaining the essential electronic reorganization required for the 1,2-migration process. The methodology demonstrates broad functional group tolerance and enables the rearrangement of sterically hindered substrates that are problematic under traditional conditions.

Alternative activation strategies have been developed to access pinacol rearrangement under mild conditions. Electrochemical approaches utilize anodic oxidation to generate reactive intermediates without the need for strong acids or elevated temperatures [13]. The electrochemical methodology proceeds through single-electron oxidation to form radical intermediates, which can undergo further oxidation to generate carbocations suitable for rearrangement [13].

Photochemical activation represents another alternative approach, particularly relevant for semipinacol rearrangement variants [13] [14]. These methodologies employ visible light irradiation in combination with organic photocatalysts to generate reactive intermediates through radical-polar crossover mechanisms [13] [14]. The photochemical approach offers advantages including mild reaction conditions, metal-free operation, and the ability to access unique reactive intermediates not readily available through thermal activation.

Semi-Pinacol and Extended Pinacol Rearrangement Strategies

Semi-Pinacol Rearrangement of α-Hydroxy Epoxides

The semi-pinacol rearrangement of α-hydroxy epoxides has established itself as a highly reliable and stereospecific transformation for constructing complex stereodefined products [15] [16] [17]. This reaction class enables the rapid formation of quaternary carbon centers with exceptional levels of stereocontrol, making it invaluable for natural product synthesis and pharmaceutical applications [15] [18].

The mechanism of semi-pinacol rearrangement involves Lewis acid-mediated epoxide opening to generate an α-hydroxy carbocation, followed by stereospecific 1,2-migration of an adjacent group [19]. The reaction proceeds with antiperiplanar orbital alignment, resulting in high stereospecificity regardless of whether the transformation leads to ring expansion, ring contraction, or carbonyl homologation [20]. This stereoelectronic requirement ensures predictable stereochemical outcomes and enables the design of selective synthetic sequences.

Recent advances in asymmetric synthesis have enabled enantiopure α-hydroxy epoxide precursors to participate in semi-pinacol rearrangement with extremely high levels of stereospecificity [15] [16]. The observed stereospecificity approaches quantitative levels, demonstrating the synthetic reliability of this transformation. The ability to install multiple contiguous stereocenters through a single rearrangement event has made this methodology particularly valuable for complex molecule synthesis [15].

The substrate scope for semi-pinacol rearrangement encompasses a diverse range of α-hydroxy epoxide structures [19]. Type 3 substrates, particularly 2,3-epoxy-alcohols, represent the most extensively studied class, with established protocols for various substitution patterns and ring sizes [19]. The reaction tolerates diverse functional groups and can accommodate both simple and complex molecular architectures, providing access to structurally diverse organic building blocks [15].

Catalytic systems for semi-pinacol rearrangement typically employ Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) or trimethylsilyl triflate (TMSOTf) [21]. These catalysts provide sufficient electrophilic activation of the epoxide while maintaining compatibility with sensitive functional groups present in complex substrates. The choice of catalyst and reaction conditions can be optimized based on substrate sensitivity and desired reaction rate.

Extended Rearrangement Across sp³–sp³ Bonds

Extended pinacol rearrangement across sp³–sp³ bonds represents a groundbreaking advancement in rearrangement chemistry, with the first examples reported in 2019 [22] [23]. This unprecedented reactivity involves the rearrangement of 1,3-bishomocubane structures derived from Thiele's ester, resulting in cage opening with remarkable stereo- and regiospecificity [22] [23].

The discovery of extended pinacol rearrangement emerged from studies of Thiele cage diols, which undergo rearrangement over C(sp³)–C(sp³) bonds under acidic conditions [24]. The reaction appears to be both stereo- and regiospecific, providing only a single diastereomer despite the complex molecular framework involved [22] [23]. This selectivity represents an extraordinary level of stereocontrol for such a structurally complex transformation.

Mechanistic investigations have proposed two potential pathways for the extended rearrangement: a concerted mechanism and a stepwise process proceeding through carbocation intermediates [24]. Kinetic studies involving substituents with varying electronic properties have been employed to distinguish between these mechanistic possibilities. The measurement of relative reaction rates with electron-donating and electron-withdrawing substituents provides insight into the nature of the rate-determining step and the involvement of carbocationic intermediates [24].

The structural requirements for extended pinacol rearrangement are highly specific, limiting the substrate scope to specialized polycyclic frameworks [24]. The 1,3-bishomocubane structure appears to provide the unique geometric and electronic environment necessary for C(sp³)–C(sp³) bond rearrangement. This structural specificity, while limiting general applicability, highlights the potential for discovering new rearrangement types in constrained molecular architectures.

The synthetic implications of extended pinacol rearrangement extend beyond the specific Thiele cage system, suggesting that other rigid polycyclic frameworks might undergo similar transformations under appropriate conditions [24]. The discovery of this reactivity opens new possibilities for skeletal rearrangements in complex organic molecules and provides insight into the fundamental limits of carbocation-mediated rearrangement processes.

Pinacol Coupling Reactions: Reductive Dimerization Methodologies

Metal-Mediated Pinacol Coupling: Scope and Mechanistic Insights

Metal-mediated pinacol coupling reactions represent one of the most efficient methods for carbon-carbon bond formation through reductive dimerization of carbonyl compounds [25] [26] [27]. The reaction mechanism involves three sequential steps: activation of the metal reductant, coupling of carbonyl substrates to form metalla-pinacol intermediates, and dissociation to yield the final 1,2-diol products [28].

Titanium-based systems, particularly titanium chloride complexes, have been extensively employed in pinacol coupling reactions [29] [28]. Half-titanocene complexes offer advantages in terms of stability and crystallinity compared to simple titanium chloride systems while maintaining excellent catalytic activity [28]. Mechanistic studies have revealed that the dissociation step involves complex reaction pathways including oxo- and pinacolato-dibridged dinuclear complexes as intermediates [28].

The scope of metal-mediated pinacol coupling encompasses aromatic aldehydes, aromatic ketones, and α,β-unsaturated carbonyl compounds [26] [30]. Aromatic aldehydes generally provide the highest yields and most reliable results, while more sterically hindered ketones such as acetophenone derivatives give moderate results [31] [32]. The reaction tolerates various functional groups including halides, ethers, and electron-withdrawing substituents, although the presence of strongly coordinating groups can interfere with metal catalyst function [30].

Samarium diiodide (SmI₂) represents a particularly effective single-electron reductant for pinacol coupling, especially for intramolecular cyclization reactions [33]. The behavior of SmI₂ can be modulated through the use of additives, allowing for optimization of reaction conditions based on substrate requirements [33]. Recent studies have shown that the order of addition significantly impacts reaction outcomes, with substrate addition to preformed SmI₂ solutions providing superior results compared to reverse addition protocols [33].

Vanadium and zinc-based reductants have also demonstrated effectiveness in pinacol coupling reactions [26] [32]. These systems offer alternative reactivity profiles and can be advantageous for substrates that do not respond well to titanium-based conditions. The choice of metal reductant often depends on substrate sensitivity, reaction scale, and desired stereochemical outcomes.

Metal-Free and Photochemical Pinacol Coupling Innovations

Metal-free pinacol coupling methodologies have gained significant attention due to environmental and sustainability concerns associated with stoichiometric metal consumption [34] [35] [36]. These approaches seek to eliminate metal waste while maintaining the synthetic utility of reductive carbonyl coupling.

Hydrazine-mediated photochemical pinacol coupling represents a breakthrough in metal-free methodology [34] [35] [25]. This approach utilizes N₂H₄ as a clean hydrogen-atom-transfer (HAT) reductant under ultraviolet light irradiation, producing only nitrogen and hydrogen gases as byproducts [34] [35]. The reaction proceeds through a HAT mechanism between photo-excited ketone and hydrazine, contrasting with the single-electron-transfer processes typical of metal reductants [34] [35].

The substrate scope for hydrazine-mediated pinacol coupling includes a broad range of aromatic ketones with good functional group tolerance [35] [37]. Benzophenone derivatives, acetophenones, and heteroaromatic ketones containing pyrrole, thiophene, and furan units all participate in the coupling reaction, providing moderate to good yields (23-85%) [37]. The methodology has been successfully scaled to gram quantities, demonstrating its practical utility for preparative applications [37].

Formate-mediated photochemical pinacol coupling offers an alternative metal-free approach that operates without the need for additional photocatalysts [36]. This methodology exploits the photochemical homolytic cleavage of the C-H bond in formate under 365 nm irradiation to generate highly reactive carbon dioxide radical anion (CO₂˙⁻) species [36]. The protocol demonstrates excellent scalability, with 20-gram-scale reactions achieving quantitative yields [36].

Organocatalytic pinacol coupling using organic co-reducing agents represents another advancing area in metal-free methodology [38]. These approaches typically employ organic photoredox catalysts in combination with amine or dihydropyridine co-reductants under visible light irradiation. While requiring photoexcitation, these methodologies avoid the use of precious metal catalysts and demonstrate excellent functional group tolerance [38].

Flow Chemistry and Process Intensification in Pinacol Coupling

Flow chemistry applications in pinacol coupling have demonstrated significant advantages in terms of reaction efficiency, scalability, and process control [31] [32] [40] [41]. Continuous flow systems enable precise control of reaction parameters while reducing reaction times and improving safety profiles for reductive coupling processes.

The first continuous flow pinacol coupling reaction was achieved using zinc(0) as the reductant in a cartridge-packed reactor [31] [32]. This methodology accomplishes complete coupling within 2 minutes of residence time, representing a dramatic improvement over traditional batch processes that typically require hours [31] [32]. The optimized flow method demonstrates superior yields and selectivity compared to corresponding batch methodologies, particularly for aromatic and α,β-unsaturated aldehydes [31] [32].

Flow chemistry protocols show particular efficiency for aromatic aldehydes but provide moderate results for more stable ketone derivatives such as acetophenones [31] [32]. The continuous flow approach displays better results in terms of both yield and selectivity when compared to batch methodology, highlighting the advantages of enhanced mass transfer and precise temperature control available in flow systems [31] [32].

Microfluidic photochemical flow reactors represent an advanced application of flow chemistry to photochemical pinacol coupling [40] [41]. These systems enable efficient light penetration and uniform irradiation of reaction mixtures while maintaining precise control over residence time and reaction temperature [40] [41]. The development of LED-based photoreactors with varying light intensities and wavelengths allows for optimization of photochemical processes.

Validation studies comparing batch and flow photochemical protocols have demonstrated significant advantages for flow systems [40] [41]. Flow reactors achieve higher conversion rates compared to batch systems under identical irradiation conditions, attributed to improved light penetration and uniform reaction mixture exposure [40] [41]. The reproducibility of flow systems, evidenced by small standard deviations in conversion measurements, suggests uniform irradiation throughout the reaction medium [40] [41].

Process intensification strategies in flow chemistry include optimization of reactor geometry, light source configuration, and flow rates [40] [41]. Studies have shown that doubling the number of LEDs from 18 to 36 significantly increases conversion rates across all reactor configurations tested [40] [41]. Single-coiled reactor configurations with optimal inner diameters provide superior performance compared to double-coiled arrangements, likely due to improved light penetration efficiency [40] [41].

Diastereoselective and Enantioselective Pinacol Transformations

Chiral Catalyst Design for Asymmetric Rearrangement

The development of catalytic enantioselective pinacol rearrangement represents a significant milestone in asymmetric synthesis, with the first examples reported by Antilla and coworkers in 2010 [42] [43] [44] [45]. This breakthrough utilized chiral phosphoric acid catalysts derived from BINOL frameworks to achieve high levels of enantioselectivity (up to 96% enantiomeric excess) in the rearrangement of indolyl diols [42] [44] [45].

Chiral phosphoric acid catalysts operate through a dual activation mechanism involving both Brønsted acid catalysis and chiral induction through hydrogen bonding interactions [42] [44] [45]. Mechanistic studies using density functional theory have revealed that the stereodetermining step involves an OH···O hydrogen bond between the intermediate indolyl alcohol and the phosphate group, combined with a CH···O hydrogen bond between the indole and the phosphate moiety [44] [45]. The strength of these interactions, particularly the CH···O contact, contributes significantly to the observed enantioselectivity [44] [45].

The catalyst structure significantly influences both reactivity and selectivity in asymmetric pinacol rearrangement [44] [45]. More sterically demanding catalysts such as TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) impede the formation of crucial CH···O interactions, leading to reduced enantioselectivity [44] [45]. This structure-activity relationship provides important guidance for rational catalyst design and optimization.

The substrate scope for chiral phosphoric acid-catalyzed pinacol rearrangement is currently limited to indolyl diol systems [42] [44]. The indole moiety appears essential for effective catalyst-substrate interaction through the critical hydrogen bonding network identified in mechanistic studies [44] [45]. Efforts to expand the substrate scope to other aromatic systems and aliphatic substrates remain ongoing challenges in this area.

BINOL-derived chiral phosphoric acids demonstrate remarkable efficiency at low catalyst loadings (2.5 mol%), making this methodology attractive for practical applications [42]. The combination of high enantioselectivity, low catalyst loading, and mild reaction conditions positions this approach as a valuable tool for asymmetric synthesis of α-indolyl ketones and related structures.

Stereocontrol in Photoredox and Organocatalytic Systems

Photoredox catalysis has emerged as a powerful platform for achieving stereocontrol in pinacol-related transformations, particularly in semipinacol rearrangement reactions [14] [46]. Organophotoredox-catalyzed semipinacol rearrangement via radical-polar crossover (RPC) represents a significant advancement in this area, enabling access to α-quaternary and α-tertiary carbonyls with high stereochemical fidelity [14] [46].

Phenothiazine-based organophotoredox catalysts facilitate the generation of α-hydroxy non-benzylic alkyl radicals through visible light activation [14] [46]. These radicals undergo subsequent oxidation to form the corresponding carbocations, which can then participate in stereospecific semipinacol rearrangement [14] [46]. The radical-polar crossover mechanism provides access to reactive intermediates under mild conditions while maintaining excellent stereocontrol.

The photochemical approach enables both decarboxylative semipinacol rearrangement of β-hydroxycarboxylic acid derivatives and alkylative semipinacol rearrangement of allyl alcohols with carbon electrophiles [14] [46]. These transformations produce α-quaternary or α-tertiary carbonyls bearing sp³-rich scaffolds, which are valuable for pharmaceutical and natural product synthesis [14] [46].

Stereocontrol in photoredox systems often relies on the conformational constraints imposed by the substrate structure and the reaction mechanism [14]. The radical-polar crossover pathway maintains stereochemical information through the controlled generation and oxidation of radical intermediates, avoiding the stereochemical scrambling that can occur in traditional thermal rearrangement processes.

Dual photoredox organocatalysis combining photocatalysts with chiral organocatalysts represents an emerging approach for achieving both high reactivity and enantioselectivity [47]. These systems leverage the complementary activation modes of photoredox and organocatalytic pathways to access new reaction manifolds while maintaining stereochemical control. The development of such dual catalytic systems for pinacol transformations remains an active area of research.

The integration of hydrogen atom transfer (HAT) catalysts with photoredox systems provides additional opportunities for stereocontrol [47]. HAT catalysts can influence the stereochemical outcome of radical reactions by controlling the approach geometry of radical intermediates and the timing of hydrogen atom transfer events. This approach has shown promise for controlling the stereochemistry of complex radical cascade reactions involving pinacol-type transformations.

Substrate Scope and Functional Group Compatibility

The substrate scope for pinacol rearrangement and related transformations encompasses a diverse range of structural motifs, each presenting unique challenges and opportunities for synthetic applications [30] [48]. Symmetric vicinal diols represent the most straightforward substrates, typically providing statistical product distributions when both hydroxyl groups can form equally stable carbocations [1] [49]. These substrates demonstrate excellent functional group tolerance for alkyl, aryl, and ether functionalities, achieving typical yields of 80-95% [1].

Asymmetric vicinal diols offer opportunities for regioselective rearrangement by favoring the formation of more stable carbocation intermediates [2] [4]. The regioselectivity depends on the relative stability of possible carbocations, with tertiary carbocations strongly preferred over secondary or primary alternatives [4] [49]. Mixed alkyl/aryl substitution patterns generally provide good to excellent yields (70-90%) while requiring careful optimization to control regioselectivity [30].

Tertiary diols demonstrate exceptional reactivity and selectivity due to the inherent stability of tertiary carbocations [7] [49]. These substrates readily undergo rearrangement under mild conditions and typically provide the highest yields (85-98%) among vicinal diol substrates [7]. The formation of quaternary carbon centers through tertiary diol rearrangement makes this substrate class particularly valuable for complex molecule synthesis.

Benzylic diols exhibit excellent reactivity due to resonance stabilization of the carbocation intermediate by adjacent aromatic systems [7] [49]. The strong preference for benzylic carbocation formation provides excellent regioselectivity, while resonance stabilization enables rearrangement under milder conditions than required for aliphatic systems [7]. Yields typically range from 90-99%, making benzylic diols among the most reliable substrates for pinacol rearrangement [7].

Cyclic diols present unique challenges related to ring strain and conformational constraints [49]. The reaction outcomes depend strongly on ring size, with five- and six-membered rings generally providing good results while larger rings may suffer from conformational flexibility effects [49]. Ring expansion through migration of ring carbons represents a common pathway for cyclic substrates, offering opportunities for skeletal modification.

Heterocyclic substrates containing furan, thiophene, and pyrrole units demonstrate variable reactivity depending on the electronic properties of the heteroatom [37]. Electron-rich heterocycles generally provide better yields due to stabilization of adjacent carbocations, while electron-deficient systems may require modified reaction conditions [37]. Yields typically range from 45-75%, reflecting the diverse electronic effects of different heteroaromatic systems.

Aromatic aldehydes and ketones represent the primary substrate classes for pinacol coupling reactions [31] [30] [37]. Aromatic aldehydes consistently provide high conversion rates (70-90%) and excellent functional group tolerance [31] [37]. Substituent effects follow predictable patterns, with electron-donating groups enhancing reactivity while electron-withdrawing groups may reduce coupling efficiency [30].

α,β-Unsaturated carbonyl compounds participate in both coupling and rearrangement reactions, with the extended conjugation generally providing good reactivity (75-85% typical yields) [30]. These substrates must be handled carefully to avoid over-reduction or competing Michael addition pathways [30].

Functional group compatibility studies have revealed broad tolerance for halides, ethers, esters, and aromatic substituents [34] [30] [37]. However, strongly coordinating groups such as amines, phosphines, and sulfides can interfere with metal-catalyzed processes and may require protection or alternative reaction conditions [30]. The development of metal-free methodologies has expanded functional group tolerance by eliminating catalyst poisoning pathways associated with metal-based systems [34] [35] [36].

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H228 (73.02%): Flammable solid [Danger Flammable solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (19.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant